BWA-522

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H51ClN4O7 |

|---|---|

Molecular Weight |

771.3 g/mol |

IUPAC Name |

5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)/t33-,38?/m1/s1 |

InChI Key |

MYCPBYLZNZTLBC-OVFDOZPJSA-N |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OC[C@@H](CCl)O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OCC(CCl)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BWA-522 in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of resistance in prostate cancer therapy. It operates by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. Notably, this compound targets the N-terminal domain (NTD) of the AR, enabling it to effectively degrade both full-length AR (AR-FL) and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC). By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy to overcome resistance to conventional AR antagonists.

Core Mechanism of Action

This compound is a bifunctional small molecule consisting of three key components: a ligand that binds to the AR N-terminal domain, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The AR-targeting component is derived from Ralaniten (EPI-002), an antagonist of the AR NTD.[2] The E3 ligase ligand recruits Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[2]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the NTD of the Androgen Receptor and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag the AR protein with ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's protein degradation machinery.[3]

-

Downstream Effects: The degradation of both AR-FL and AR-V7 leads to the suppression of AR-regulated gene expression, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[4][5]

This mechanism is particularly advantageous as it can eliminate AR proteins, including splice variants that lack the ligand-binding domain targeted by many conventional therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation Efficacy

| Compound | Cell Line | Target Protein | DC50 (µM) | Degradation Efficiency (%) | Concentration (µM) |

| This compound | LNCaP | AR-FL | 3.5[1] | 72.0[6] | 5 |

| This compound | VCaP | AR-V7 | Sub-micromolar[3] | 77.3[6] | 1 |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | IC50 (µM) | Assay Duration |

| This compound | LNCaP | Not Specified | 6 days[3] |

| This compound | VCaP | 5.59[3] | 6 days[3] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Compound | Animal Model | Administration | Dose (mg/kg) | Tumor Growth Inhibition (%) | Oral Bioavailability (%) |

| This compound | LNCaP Xenograft (Mice) | Oral | 60 | 76[4][5] | 40.5 (Mice)[4][5] |

| This compound | Beagle Dogs | Oral | Not Specified | Not Applicable | 69.3[4][5] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for AR Degradation

-

Cell Lysis: Treat prostate cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., LNCaP) into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg daily).

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and control groups.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow for this compound Evaluation

Caption: Preclinical evaluation workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Target of BWA-522

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed as a potent and selective degrader of the Androgen Receptor (AR).[1][2][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key experimental data and protocols that underpin its characterization.

Molecular Target: Androgen Receptor N-Terminal Domain (AR-NTD)

The primary molecular target of this compound is the N-terminal domain (NTD) of the human Androgen Receptor.[1][2][3] The AR is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. This compound is designed to specifically recognize and bind to the AR-NTD, a region of the receptor that is crucial for its transcriptional activity and is often retained in splice variants that confer resistance to conventional anti-androgen therapies. By targeting the NTD, this compound can effectively induce the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many existing drugs.[1][3]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to the AR-NTD and the E3 ubiquitin ligase cereblon (CRBN).[4] This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the AR protein from the cell, thereby inhibiting downstream AR signaling pathways that drive prostate cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Degradation of Androgen Receptor

| Cell Line | AR Isoform | DC50 (μM) | Maximum Degradation (Dmax) (%) | Reference |

| VCaP | AR-FL | 0.73 | >95 | [1] |

| VCaP | AR-V7 | 0.67 | >95 | [1] |

| LNCaP | AR-FL | 3.5 | ~72 | [1][2] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Animal Model | Reference |

| Tumor Growth Inhibition (TGI) | 76% | LNCaP Xenograft (mice) | [1][2][3] |

| Oral Bioavailability | 40.5% | Mice | [2][3] |

| Oral Bioavailability | 69.3% | Beagle Dogs | [2][3] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action and Downstream Signaling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). This compound represents a significant advancement in the potential treatment of prostate cancer, particularly in cases of resistance to current therapies. This document details the mechanism of action, quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Concept: this compound as an AR PROTAC Degrader

This compound is a heterobifunctional small molecule that potently and effectively induces the degradation of both full-length androgen receptor (AR-FL) and its splice variants, most notably AR-V7.[1][2][3][4] Unlike traditional inhibitors that merely block the function of a protein, this compound hijacks the cell's natural protein disposal system to eliminate the AR protein entirely.

It achieves this through a novel mechanism of action, targeting the N-terminal domain (NTD) of the androgen receptor.[1][2][4] This is a crucial distinction from many existing AR-targeted therapies that bind to the ligand-binding domain (LBD). Resistance to these LBD-targeting drugs often arises from mutations in the LBD or the expression of AR splice variants like AR-V7 that lack the LBD. By targeting the NTD, this compound can effectively degrade these resistant forms of the AR.[1]

This compound is comprised of three key components:

-

An AR-NTD binding moiety derived from the antagonist ralaniten (EPI-002).

-

A linker that connects the two ends of the molecule.

-

A ligand for the E3 ubiquitin ligase cereblon (CRBN) .

This design allows this compound to act as a molecular bridge, bringing the androgen receptor into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and efficacy in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | LNCaP | 1.07 μM | Anti-proliferative activity after 6 days of incubation, measured by CCK-8 assay. | [1] |

| VCaP | 5.59 μM | Anti-proliferative activity after 6 days of incubation, measured by CCK-8 assay. | [1] | |

| 22Rv1 | 4.08 μM | Anti-proliferative activity against enzalutamide-resistant cells after 6 days of incubation, measured by CCK-8 assay. | [1] | |

| DC50 | LNCaP | 3.5 μM | Concentration for 50% degradation of AR. | [5] |

| VCaP | <1 μM | Sub-micromolar concentration for 50% degradation of AR. | [5] | |

| Degradation Efficiency | VCaP | 77.3% (at 1 μM) | Degradation of AR-V7. | [1][3] |

| LNCaP | 72.0% (at 5 μM) | Degradation of AR-FL. | [1][3] |

Table 2: In Vivo Data for this compound

| Parameter | Species | Value | Route of Administration | Reference |

| Oral Bioavailability | Mice | 40.5% | Oral (p.o.) | [2][6] |

| Beagle Dogs | 69.3% | Oral (p.o.) | [2][6] | |

| Tumor Growth Inhibition (TGI) | LNCaP Xenograft Model (Mice) | 76% | 60 mg/kg, p.o. | [1][2][6] |

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action

The following diagram illustrates the catalytic mechanism by which this compound induces the degradation of the androgen receptor.

Androgen Receptor Signaling Pathway and Impact of this compound

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The following diagram illustrates the classical AR signaling pathway and the point of intervention by this compound.

By degrading both AR-FL and AR-V7, this compound effectively shuts down this signaling cascade, leading to the suppression of AR downstream target gene expression, induction of apoptosis, and inhibition of tumor growth.[1][2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, unabridged protocols are typically found in the supplementary information of the primary publication, this section outlines the key methodologies used in the characterization of this compound based on available information.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on prostate cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells. A common method is the CCK-8 assay, which utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

General Protocol:

-

Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 6 days).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

-

Western Blotting for AR Degradation

This technique is used to detect and quantify the levels of AR protein following treatment with this compound.

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.

-

General Protocol:

-

Culture prostate cancer cells and treat with various concentrations of this compound for a defined time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or similar assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the androgen receptor (and a loading control like GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the extent of AR degradation (DC50).

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human prostate cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound of interest to assess its effect on tumor growth.

-

General Protocol:

-

Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP) into the flank of male immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 60 mg/kg) or vehicle control orally (p.o.) on a defined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).

-

Calculate the tumor growth inhibition (TGI).

-

Experimental and Developmental Workflow

The development and characterization of a PROTAC like this compound follows a logical progression from initial design to in vivo validation.

Conclusion

This compound is a promising, first-in-class, orally bioavailable PROTAC degrader of the androgen receptor. Its unique mechanism of targeting the AR-NTD allows it to overcome key resistance mechanisms that limit the efficacy of current prostate cancer therapies. The robust preclinical data, demonstrating potent in vitro degradation and in vivo tumor growth inhibition, highlight the potential of this compound as a future therapeutic agent for patients with advanced and resistant prostate cancer. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of BWA-522: A First-in-Class, Orally Bioavailable PROTAC Degrader of the Androgen Receptor N-Terminal Domain

A Technical Whitepaper for Drug Development Professionals

Introduction

BWA-522 is a novel, first-in-class, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] Developed by researchers at the Ocean University of China, this compound represents a significant advancement in the potential treatment of prostate cancer, particularly forms resistant to current therapies.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

This compound is engineered to specifically target the N-terminal domain (NTD) of the androgen receptor, a critical region for its function and one that remains active in splice variants like AR-V7, which are implicated in drug resistance.[1][5][6] By inducing the degradation of both full-length AR (AR-FL) and AR-V7, this compound offers a promising strategy to overcome the limitations of existing androgen receptor antagonists.[1][3][5]

Mechanism of Action

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the target protein.[6] A PROTAC molecule is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

In the case of this compound, it is composed of a derivative of the AR NTD antagonist, EPI-506, which serves as the warhead to bind to the AR.[6] This is connected via a linker to a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation of AR-BWA-522-E3 ligase facilitates the ubiquitination of the androgen receptor, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism allows for the degradation of multiple AR molecules by a single this compound molecule.

Androgen Receptor Signaling Pathway and this compound Intervention

The androgen receptor signaling pathway is a cornerstone of prostate cancer development and progression. In its canonical pathway, androgen binding to the AR in the cytoplasm induces a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation and survival. This compound intervenes by inducing the degradation of the AR, thereby preventing these downstream signaling events.

Quantitative Data Summary

In Vitro Degradation and Anti-proliferative Activity

| Cell Line | Target Protein | DC50 (µM) | Dmax (%) | IC50 (µM) |

| VCaP | AR-FL | 0.73 | >90 | 0.85 |

| VCaP | AR-V7 | 0.67 | >90 | - |

| LNCaP | AR-FL | 3.5 | ~72 (at 5 µM) | 4.2 |

| 22Rv1 | AR-FL | - | - | 3.7 |

| 22Rv1 | AR-V7 | - | - | - |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Pharmacokinetic Parameters

| Species | Administration | Dose (mg/kg) | Bioavailability (%) |

| Mice | Oral | - | 40.5[1][2][5] |

| Beagle Dogs | Oral | - | 69.3[1][2][5] |

In Vivo Efficacy

| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| LNCaP Xenograft | This compound (oral) | 60 | 76[1][2][5] |

Experimental Protocols

Western Blot for AR Degradation

A representative workflow for assessing this compound's efficacy in degrading the androgen receptor is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor N-Terminal Domain PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike conventional androgen receptor antagonists that target the ligand-binding domain, this compound targets the N-terminal domain (NTD) of the AR.[4][5] This unique mechanism allows it to effectively degrade both full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which are often implicated in therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

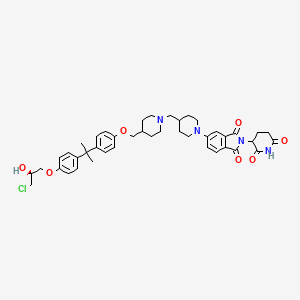

Chemical Structure and Properties

This compound is a small molecule with a molecular weight of 771.35 g/mol and the chemical formula C43H51ClN4O7. Its structure is characterized by the presence of a ligand that binds to the AR N-terminal domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4]

| Property | Value |

| Molecular Weight | 771.35 g/mol |

| Molecular Formula | C43H51ClN4O7 |

| CAS Number | 3042820-12-9 |

| Solubility | Soluble in DMSO |

Mechanism of Action

As a PROTAC, this compound functions by inducing the selective degradation of the androgen receptor through the ubiquitin-proteasome system. The molecule's bifunctional nature allows it to simultaneously bind to the N-terminal domain of the androgen receptor and the Cereblon E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[5] By eliminating the AR protein, this compound effectively shuts down the AR signaling pathway, leading to the suppression of AR target gene expression and the induction of apoptosis in prostate cancer cells.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

BWA-522: A Technical Guide to a First-in-Class AR NTD Degrader for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4] Unlike existing therapies that target the ligand-binding domain (LBD) of the AR, this compound uniquely targets the N-terminal domain (NTD).[1][2][3][4] This provides a significant advantage in treating castration-resistant prostate cancer (CRPC), which is often driven by AR splice variants (AR-Vs) that lack the LBD, such as AR-V7.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound.

Introduction

The androgen receptor is a critical therapeutic target in prostate cancer. However, the emergence of resistance to current AR-targeted therapies, often through mechanisms involving AR splice variants, necessitates the development of novel therapeutic strategies. This compound represents a promising new class of AR degraders that addresses this unmet clinical need. By targeting the AR NTD, this compound can effectively degrade both full-length AR (AR-FL) and AR-Vs, offering a potential treatment for resistant forms of prostate cancer.[1][2][3][4]

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the N-terminal domain of the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the AR protein from the cancer cell, thereby inhibiting downstream AR signaling and inducing apoptosis.

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent degradation of both AR-FL and AR-V7 in prostate cancer cell lines.

| Cell Line | Target | Concentration | Degradation Efficiency | DC50 | Reference |

| VCaP | AR-V7 | 1 µM | 77.3% | 0.67 µM | [1] |

| VCaP | AR-FL | 1 µM | - | 0.73 µM | [1] |

| LNCaP | AR-FL | 5 µM | 72.0% | 3.5 µM | [1][2] |

In Vivo Efficacy

In a LNCaP xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition.

| Animal Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |

| LNCaP Xenograft (mice) | This compound (oral) | 60 mg/kg | 76% | [1][2][3][4] |

Pharmacokinetics

This compound exhibits favorable oral bioavailability in preclinical species.

| Species | Oral Bioavailability | Reference |

| Mice | 40.5% | [2][3][4] |

| Beagle Dogs | 69.3% | [2][3][4] |

Experimental Protocols

Western Blot for AR Degradation

This protocol describes the methodology to assess the degradation of AR protein levels in prostate cancer cells following treatment with this compound.

Materials:

-

Prostate cancer cell lines (LNCaP, VCaP)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Caption: Western Blot Experimental Workflow.

Procedure:

-

Cell Culture and Treatment: Culture LNCaP or VCaP cells to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Normalize protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of AR degradation.

LNCaP Xenograft Model

This protocol outlines the in vivo efficacy evaluation of this compound in a subcutaneous LNCaP xenograft model.

Materials:

-

LNCaP cells

-

Matrigel

-

Immunocompromised mice (e.g., male nude mice)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Caption: LNCaP Xenograft Model Workflow.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of male immunocompromised mice.

-

Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers.

-

Group Allocation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment: Administer this compound orally at the specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volumes and body weights regularly throughout the study.

-

Endpoint: At the end of the study, calculate the tumor growth inhibition to assess the efficacy of this compound.

Signaling Pathways

Androgen Receptor Signaling Pathway

The AR signaling pathway is a central driver of prostate cancer cell growth and survival. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.

Caption: Androgen Receptor Signaling Pathway.

AR-V7 Signaling

AR-V7 is a constitutively active splice variant of the AR that lacks the LBD. It can translocate to the nucleus and activate a distinct set of target genes, promoting cell cycle progression and resistance to LBD-targeted therapies.

Caption: AR-V7 Signaling Pathway.

Conclusion

This compound is a first-in-class, orally bioavailable PROTAC that effectively degrades both AR-FL and AR-V7 by targeting the AR N-terminal domain. The preclinical data strongly support its potential as a novel therapeutic for castration-resistant prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Further clinical investigation of this compound is warranted.

References

- 1. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting NâTerminal Domain for the Treatment of Prostate Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BWA-522: A Technical Guide to the Degradation of AR-FL and AR-V7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. This document details the mechanism of action, quantitative degradation data, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for those engaged in prostate cancer research and the development of novel therapeutics.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, the emergence of resistance mechanisms, notably the expression of AR splice variants like AR-V7 that lack the LBD, presents a significant clinical challenge. This compound is a novel PROTAC that circumvents this resistance by targeting the N-terminal domain (NTD) of the AR, a region present in both AR-FL and AR-V7. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound flags both AR isoforms for proteasomal degradation, leading to the suppression of AR signaling and induction of apoptosis in prostate cancer cells.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the AR-NTD, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. This design facilitates the formation of a ternary complex between the AR protein (either AR-FL or AR-V7), this compound, and the CRBN E3 ligase complex. The proximity induced by this complex formation leads to the ubiquitination of the AR protein, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation approach effectively eliminates the driver of prostate cancer cell growth and survival.

Quantitative Data Summary

The efficacy of this compound in degrading AR-FL and AR-V7 and inhibiting prostate cancer cell proliferation has been quantified across various cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Degradation of AR-FL and AR-V7 by this compound

| Cell Line | Target Protein | DC50 (μM) | Maximum Degradation (%) | Concentration for Max Degradation (μM) |

| VCaP | AR-FL | 0.73 | >90 | 5 |

| VCaP | AR-V7 | 0.67 | >90 | 5 |

| LNCaP | AR-FL | 3.5 | 72.0 | 5 |

| 22Rv1 | AR-FL | Not Reported | Not Reported | Not Reported |

| 22Rv1 | AR-V7 | Not Reported | 77.3 | 1 |

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (μM) |

| LNCaP | 1.07 |

| VCaP | 5.59 |

| 22Rv1 | 4.08 |

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Tumor Growth Inhibition (%) |

| LNCaP | 60 mg/kg (oral administration) | 76 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium:

-

LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

VCaP cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

This protocol was used to assess the protein levels of AR-FL and AR-V7 following treatment with this compound.

-

Cell Lysis:

-

Prostate cancer cells were seeded in 6-well plates and treated with various concentrations of this compound for the indicated times.

-

Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Cell lysates were collected by scraping and centrifuged at 12,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein was collected.

-

-

Protein Quantification:

-

Protein concentration was determined using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against AR (for both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

The anti-proliferative effects of this compound were determined using a Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound for 72 hours.

-

CCK-8 Incubation: 10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and the IC50 values were determined using a non-linear regression analysis.

In Vivo Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of AR.

-

Cell Treatment: Prostate cancer cells were treated with this compound and the proteasome inhibitor MG132 for 4-6 hours.

-

Immunoprecipitation:

-

Cells were lysed, and the lysates were incubated with an anti-AR antibody or control IgG overnight at 4°C.

-

Protein A/G agarose beads were added to pull down the antibody-protein complexes.

-

-

Western Blotting:

-

The immunoprecipitated samples were washed, eluted, and then analyzed by Western blotting as described in section 4.2.

-

The membrane was probed with an anti-ubiquitin antibody to detect ubiquitinated AR.

-

Conclusion

This compound represents a significant advancement in the development of therapeutics for prostate cancer, particularly for castration-resistant forms driven by AR-V7. Its ability to effectively degrade both AR-FL and AR-V7 through a PROTAC-mediated mechanism offers a promising strategy to overcome resistance to current anti-androgen therapies. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the potential of this compound and other AR-NTD degraders.

References

BWA-522 Induced Apoptosis in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a novel, first-in-class, and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR) in prostate cancer cells.[1][2][3] As a heterobifunctional molecule, this compound functions by inducing proximity between the AR N-terminal domain (AR-NTD) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce apoptosis in prostate cancer cells, and presents detailed experimental protocols and quantitative data from preclinical studies.

Mechanism of Action: AR Degradation and Apoptosis Induction

This compound targets both the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7, which is a key driver of resistance to conventional anti-androgen therapies.[1][2][4] By mediating the degradation of these critical oncoproteins, this compound effectively downregulates AR-dependent gene expression, leading to the inhibition of tumor cell proliferation and the induction of programmed cell death, or apoptosis.[1][2][3]

The degradation of AR by this compound initiates a cascade of events that culminate in apoptosis. While the precise downstream signaling is an area of ongoing investigation, the primary mechanism involves the disruption of AR-mediated survival signals. This disruption is believed to alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various prostate cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

| Cell Line | Parameter | Value | Concentration/Dose |

| LNCaP | DC50 | 3.5 µM | Not Applicable |

| LNCaP | AR-FL Degradation | 72.0% | 5 µM |

| VCaP | AR-V7 Degradation | 77.3% | 1 µM |

Table 1: In Vitro Degradation Efficiency of this compound

| Model | Parameter | Value | Dosing Regimen |

| LNCaP Xenograft | Tumor Growth Inhibition | 76% | 60 mg/kg, oral administration |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Culture

-

Cell Lines: LNCaP and VCaP prostate cancer cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AR Degradation

-

Cell Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound induces AR degradation, leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of BWA-522

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the N-terminal domain of the androgen receptor (AR). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of prostate cancer therapy.

Introduction

This compound is a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms, by effectively inducing the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1][2] As a PROTAC, this compound functions by forming a ternary complex with the target protein (AR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a potential advantage over traditional AR inhibitors. The oral bioavailability and favorable pharmacokinetic properties of this compound are critical for its clinical development and therapeutic potential.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Oral Bioavailability of this compound

| Species | Oral Bioavailability (%) | Reference |

| Mice | 40.5 | [1][2][3][4][5] |

| Beagle Dogs | 69.3 | [1][2][3][4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

| Dose (mg/kg) | Cmax (ng/mL) | AUC (h·ng/mL) | Reference |

| 10 | 376 | 5947 | [3][5] |

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through a mechanism of induced protein degradation. It acts as a molecular bridge, bringing the androgen receptor in close proximity to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Western Blot Protocol for BWA-522 Induced Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer. Therapies targeting AR signaling are a cornerstone of treatment, but resistance often develops, partly due to AR mutations or the emergence of splice variants like AR-V7 that lack the ligand-binding domain. BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome these challenges.[1][2][3] this compound functions by binding to the N-terminal domain (NTD) of the AR and recruiting the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This mechanism is effective against both full-length AR (AR-FL) and its splice variants.[1][5][6]

Western blotting is a fundamental technique to confirm and quantify the degradation of AR in cancer cell lines and xenograft models treated with this compound, providing a direct measure of its pharmacological activity. These application notes provide a detailed protocol for assessing this compound-induced AR degradation.

Mechanism of Action: this compound-Mediated AR Degradation

This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR's N-terminal domain and another ligand that recruits the CRBN E3 ubiquitin ligase.[5] This proximity induces the formation of a ternary complex between the AR protein and the E3 ligase, leading to the poly-ubiquitination of AR.[4] The ubiquitinated AR is then recognized and degraded by the 26S proteasome.[4]

Caption: this compound forms a ternary complex with AR and CRBN E3 ligase, leading to AR ubiquitination and proteasomal degradation.

Quantitative Data on AR Degradation

This compound induces potent and robust degradation of the Androgen Receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is in the micromolar range, indicating high potency.[1] The tables below summarize representative quantitative data from dose-response and time-course experiments.

Table 1: Dose-Dependent AR Degradation by this compound (Representative data based on a 24-hour treatment in VCaP cells)

| This compound Concentration (µM) | AR Protein Level (% of Vehicle Control) | Standard Deviation |

| 0 (Vehicle) | 100% | ± 5.2 |

| 0.1 | 85% | ± 6.1 |

| 0.5 | 48% | ± 4.5 |

| 1.0 | 23% | ± 3.9 |

| 5.0 | 15% | ± 2.8 |

| 10.0 | 12% | ± 2.5 |

Table 2: Time-Course of AR Degradation by this compound (Representative data based on treatment with 1 µM this compound in VCaP cells)

| Treatment Time (Hours) | AR Protein Level (% of Time 0) | Standard Deviation |

| 0 | 100% | ± 4.8 |

| 4 | 75% | ± 5.5 |

| 8 | 45% | ± 4.1 |

| 16 | 28% | ± 3.7 |

| 24 | 22% | ± 3.1 |

| 48 | 25% | ± 4.0 |

Experimental Protocol: Western Blot Analysis

This protocol details the steps to quantify this compound-induced AR degradation in prostate cancer cell lines such as LNCaP or VCaP.

Materials and Reagents

-

Cell Lines: LNCaP or VCaP prostate cancer cells.

-

Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Compound: this compound (prepare stock solution in DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Reagents for Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Bis-Tris precast gels (e.g., 4-12%), Laemmli sample buffer.

-

Transfer: PVDF or nitrocellulose membranes, transfer buffer.

-

Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-AR (N-terminal specific)

-

Mouse or Rabbit anti-β-Actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

-

Buffers: PBS, TBST.

Cell Culture and Treatment

-

Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Prepare serial dilutions of this compound in culture media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

For Dose-Response: Replace the medium with fresh media containing increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for a fixed time (e.g., 24 hours).

-

For Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

Cell Lysis and Protein Extraction

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7]

-

Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7][8]

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]

-

Carefully transfer the supernatant, which contains the soluble protein, to new pre-chilled tubes. Discard the pellet.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

-

Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.

SDS-PAGE and Protein Transfer

-

Prepare protein samples by mixing 20-30 µg of protein from each lysate with 4x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[7]

-

Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.[8] The transfer can be done using a wet or semi-dry transfer system.

Immunoblotting and Detection

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody against AR (e.g., 1:1000 dilution) and the loading control (e.g., β-Actin, 1:5000) diluted in blocking buffer. This is typically done overnight at 4°C with agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[7][8]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply the ECL substrate to the membrane according to the manufacturer's protocol.[7]

-

Capture the chemiluminescent signal using a digital imaging system.

Data Analysis

-

Quantify the band intensities for AR and the loading control (β-Actin or GAPDH) using densitometry software (e.g., ImageJ).

-

Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

Experimental Workflow

Caption: Step-by-step experimental workflow for Western blot analysis of AR degradation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No AR Signal | Insufficient protein loaded; Inefficient transfer; Low primary antibody concentration. | Increase protein load to 30-40 µg; Verify transfer efficiency with Ponceau S stain; Optimize primary antibody dilution. |

| High Background | Insufficient blocking or washing; High antibody concentration. | Increase blocking time to 1.5-2 hours; Increase the number and duration of TBST washes; Decrease primary/secondary antibody concentration.[7] |

| Non-specific Bands | Primary antibody is not specific; Protein degradation during lysis. | Use a different, validated AR antibody; Ensure protease inhibitors are fresh and always kept on ice during lysis. |

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Viability Assays to Determine BWA-522 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound brings the AR protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR.[5][6] This mechanism of action makes this compound a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This compound is effective against both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are implicated in resistance to conventional anti-androgen therapies.[1][2][3] The degradation of AR by this compound suppresses the expression of downstream target genes, ultimately inducing apoptosis and inhibiting tumor growth in prostate cancer cells.[2][3]

These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using two common colorimetric cell viability assays: MTT and CCK-8. These assays are fundamental in preclinical drug discovery for determining the cytotoxic and cytostatic effects of novel compounds.[7]

This compound: Mechanism of Action and Signaling Pathway

This compound targets the N-terminal domain (NTD) of the androgen receptor.[1][4] By inducing the degradation of both AR-FL and AR-V7, this compound effectively shuts down AR-mediated signaling pathways that promote prostate cancer cell survival and proliferation. The degradation of AR leads to the downregulation of its target genes, which in turn triggers apoptotic pathways and inhibits cell cycle progression.

Caption: this compound mediated degradation of Androgen Receptor.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Assay |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 1.07 | CCK-8 |

| VCaP | Androgen-sensitive, expresses high levels of wild-type AR | 5.59 | CCK-8 |

| 22Rv1 | Enzalutamide-resistant, expresses AR-FL and AR-V7 | 4.08 | CCK-8 |

Data sourced from MedchemExpress and Probechem Biochemicals.[1][4]

Table 2: In Vitro Degradation Efficiency of this compound

| Cell Line | Target Protein | DC50 (µM) |

| VCaP | AR-FL | 0.73 |

| VCaP | AR-V7 | 0.67 |

Data sourced from Probechem Biochemicals.[1]

Experimental Workflow for this compound Efficacy Testing

The general workflow for assessing the efficacy of this compound using cell viability assays is outlined below.

Caption: Workflow for this compound efficacy testing.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

-

Complete cell culture medium

-

This compound

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

CCK-8 Cell Viability Assay

The CCK-8 (Cell Counting Kit-8) assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

-

Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

-

Complete cell culture medium

-

This compound

-

96-well clear flat-bottom plates

-

CCK-8 solution

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

-

-

CCK-8 Assay:

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%

-

Where As is the absorbance of the experimental well, Ab is the absorbance of the blank well, and Ac is the absorbance of the control well.

-

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Logical Relationship for Assay Selection

The choice between MTT and CCK-8 assays depends on several factors. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a cell viability assay.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding density and incubation times.

References

- 1. This compound | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Preparation of BWA-522 Stock Solution in DMSO: An Application Note and Protocol

Introduction

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3][4] As a PROTAC, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target protein. Specifically, it has been shown to effectively induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[1][2][3][4] The degradation of these AR species by this compound leads to the suppression of downstream AR signaling, induction of apoptosis in prostate cancer cells, and inhibition of tumor growth.[1][2][3] This application note provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₄₃H₅₁ClN₄O₇ | [5] |

| Molecular Weight | 771.34 g/mol | [5] |

| Solubility in DMSO | 90 mg/mL (116.68 mM) | [5] |

| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][5] |

| In Vitro Activity (IC₅₀) | LNCaP cells: 1.07 µM; VCaP cells: 5.59 µM | [6] |

| Degradation Activity (DC₅₀ in VCaP cells) | AR-FL: 0.73 µM; AR-V7: 0.67 µM | [6] |

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Cat. No.: HY-149433 or equivalent)[5]

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Water bath sonicator

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-dissolution Preparation:

-

Allow the this compound powder vial and the DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation.[7]

-

Perform all steps in a chemical fume hood to minimize inhalation exposure.

-

-

Calculating the Required Volumes:

-

To prepare a 10 mM stock solution, use the following formula:

-

Volume of DMSO (mL) = [Mass of this compound (mg) / (771.34 g/mol )] / 0.010 mol/L

-

-

For example, to dissolve 1 mg of this compound:

-

Volume of DMSO (mL) = [1 mg / 771.34 mg/mmol] / 10 mmol/L = 0.1296 mL

-

-

-

Dissolution:

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[1][7]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[1][5] For short-term storage (up to 1 month), store at -20°C.[1][5][7]

-

Safety Precautions:

-

This compound is a biologically active compound. Handle with care and use appropriate PPE.

-

DMSO is a skin penetrant and can carry dissolved compounds through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | AR-NTD PROTAC | Probechem Biochemicals [probechem.com]

- 7. This compound|COA [dcchemicals.com]

Recommended storage conditions for BWA-522 powder and solutions.

Introduction

BWA-522 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target the N-terminal domain (NTD) of the Androgen Receptor (AR), leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2][3][4] As a critical tool in research targeting prostate cancer and other androgen-dependent diseases, maintaining the integrity and stability of this compound in both solid and solution forms is paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes and protocols for the recommended storage and handling of this compound powder and its solutions, intended for researchers, scientists, and drug development professionals.

Recommended Storage Conditions

Proper storage of this compound is crucial to prevent degradation and ensure its efficacy in downstream applications. The following tables summarize the recommended storage conditions for this compound powder and stock solutions based on information from various suppliers.

This compound Powder

| Temperature | Duration | Notes |

| -20°C | Up to 3 years | Recommended for long-term storage. The vial should be kept tightly sealed. |

| 4°C | Up to 2 years | Suitable for shorter-term storage. Ensure the container is well-sealed to prevent moisture absorption. |

This compound Stock Solutions

| Solvent | Storage Temperature | Duration | Notes |

| DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquoting is highly advised to avoid repeated freeze-thaw cycles.[5] |

| DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is still recommended.[5][6] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Protocol:

-

Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 1 hour.[6]

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Based on the molecular weight of this compound (771.34 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 1 mL stock solution from 1 mg of this compound:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (L) = (0.001 g / 771.34 g/mol ) / 0.010 mol/L = 0.0001296 L = 129.6 µL

-

-

Carefully add the calculated volume of anhydrous DMSO to the vial of this compound powder.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing this compound Stability in Solution

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-